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Compound of Interest

Compound Name: Dasatinib N-oxide

cat. No.: B1669835

Ein technischer Leitfaden zur Bildung von Dasatinib-N-oxid
Fur: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Ubersicht tiber den Mechanismus, die
Kinetik und die experimentellen Protokolle zur Untersuchung der Bildung von Dasatinib-N-oxid,
einem wichtigen Metaboliten des Tyrosinkinase-Inhibitors Dasatinib.

Einleitung

Dasatinib ist ein potenter oraler Tyrosinkinase-Inhibitor der zweiten Generation, der zur
Behandlung von chronischer myeloischer Leukamie (CML) und Philadelphia-Chromosom-
positiver akuter lymphatischer Leukamie (Ph+ ALL) eingesetzt wird. Der Metabolismus von
Dasatinib ist umfangreich und wird hauptsachlich durch Cytochrom-P450-Enzyme
(insbesondere CYP3A4) und Flavin-haltige Monooxygenasen (FMO) vermittelt. Einer der
identifizierten Phase-I-Metaboliten ist Dasatinib-N-oxid, auch als M5 bezeichnet. Das
Verstandnis des Bildungsmechanismus dieses Metaboliten ist entscheidend fur die
umfassende Charakterisierung des pharmakokinetischen Profils und potenzieller
Arzneimittelwechselwirkungen von Dasatinib.

Mechanismus der N-Oxid-Bildung

Die Umwandlung von Dasatinib in Dasatinib-N-oxid ist eine Oxidationsreaktion, die primar
durch die Flavin-haltige Monooxygenase 3 (FMO3) katalysiert wird.[1][2][3] Wahrend auch
verschiedene CYP-Enzyme in der Lage sind, diese Reaktion in geringerem Mal3e zu
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katalysieren, gilt FMO3 als das hauptverantwortliche Enzym fir die Bildung von M5 in der
menschlichen Leber.[2] Die N-Oxidation findet am Piperazinring der Dasatinib-Struktur statt.

Der katalytische Zyklus von FMO3 beinhaltet die Reduktion des Flavin-Adenin-Dinukleotid
(FAD)-Cofaktors durch NADPH, gefolgt von der Reaktion mit molekularem Sauerstoff, um ein
reaktives C4a-Hydroperoxyflavin-Intermediat zu bilden. Dieses Intermediat Ubertragt dann ein
Sauerstoffatom auf das nukleophile Stickstoffatom des Piperazinrings von Dasatinib, was zur
Bildung von Dasatinib-N-oxid und C4a-Hydroxyflavin fuhrt.
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Katalytischer Zyklus der FMO3-vermittelten Dasatinib-N-Oxidation.

Quantitative Daten zur Metabolitenbildung

Die Kinetik der Bildung der Hauptmetaboliten von Dasatinib wurde in humanen
Lebermikrosomen (HLM) untersucht. Die Bildung von Dasatinib-N-oxid (M5) folgt der
Michaelis-Menten-Kinetik.[1][3] Die kinetischen Parameter fir M5 im Vergleich zu den durch
CYP3A4 gebildeten Hauptmetaboliten sind in Tabelle 1 zusammengefasst.

Tabelle 1: Kinetische Parameter fur die Bildung der Hauptmetaboliten von Dasatinib in HLM
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CLint
Vmax
. . (Vmax/Km)
Metabolit Hauptenzym Km (M) (pmol/min/mg )
. (ML/min/mg
Protein) .
Protein)
M5 (N-oxid) FMO3 28.5 399 14
M4 (N-
) CYP3A4 1.9 98.8 52
dealkyliert)
M20
CYP3A4 0.82 225 274
(Hydroxymethyl)
M24
CYP3A4 - - 20
(Hydroxymethyl)

Daten stammen aus Studien zur ldentifizierung der am oxidativen Metabolismus von Dasatinib
beteiligten menschlichen Enzyme.[1]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die In-vitro-Methoden zur Identifizierung der
verantwortlichen Enzyme und zur Bestimmung der Kinetik der Dasatinib-N-oxid-Bildung.

Identifizierung des verantwortlichen Enzyms

Dieses Protokoll dient dazu, das primare Enzym zu identifizieren, das fur die Bildung von
Dasatinib-N-oxid verantwortlich ist.

e Enzymquellen:
o Gepoolte humane Lebermikrosomen (HLM)

o cDNA-exprimierte humane Enzyme (insbesondere FMO3 und verschiedene CYPs wie
CYP3A4)

o Reagenzien:

o Dasatinib
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o NADPH-regenerierendes System (z. B. Glukose-6-phosphat, G6P-Dehydrogenase,
NADP+)

o Kaliumphosphatpuffer (100 mM, pH 7,4)
o Selektive CYP-Inhibitoren (z. B. Ketoconazol fir CYP3A4)

o Kontrolle: Hitzeinaktivierte Mikrosomen (zur Unterscheidung von FMO-Aktivitat, die
hitzelabil ist)

¢ Inkubationsverfahren:

o Bereiten Sie eine Inkubationsmischung vor, die Puffer, die Enzymquelle (z. B. 0,5 mg/mL
HLM oder rekombinantes Enzym) und ggf. Inhibitoren enthalt.

o Fuhren Sie eine Vorinkubation der Mischung fur 5 Minuten bei 37 °C durch.

o Starten Sie die Reaktion durch Zugabe von Dasatinib (typische Konzentration: 1-10 uM)
und des NADPH-regenerierenden Systems.

o Inkubieren Sie fir eine festgelegte Zeit (z. B. 30 Minuten) bei 37 °C in einem
Schuttelwasserbad.

o Stoppen Sie die Reaktion durch Zugabe von 2-3 Volumen eiskaltem Acetonitril, das einen
internen Standard (z. B. Dasatinib-d8) enthélt.

o Zentrifugieren Sie die Proben, um das ausgeféllte Protein zu entfernen, und analysieren
Sie den Uberstand mittels LC-MS/MS.

o Logik des Arbeitsablaufs:
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Vorbereitung

Inkubationsansatze erstellen:
- HLM
- Rekombinantes FMO3
- Rekombinantes CYP3A4

Parallele Ansatze:
- Ohne Inhibitor
- Mit CYP3A4-Inhibitor
- Hitzeinaktivierung (FMO-Kontrolle)

Zentrifugieren

LC-MS/MS Analyse

Metabolitenbildung vergleichen

Click to download full resolution via product page

Experimenteller Arbeitsablauf zur Identifizierung von Enzymen.
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Bestimmung der Enzymkinetik

Dieses Protokoll wird verwendet, um die Km- und Vmax-Werte fur die Bildung von M5 in HLM

zu bestimmen.
o Materialien: Wie in 4.1, jedoch werden keine Inhibitoren verwendet.
 Inkubationsverfahren:

o Bereiten Sie Inkubationsmischungen mit HLM (0,5 mg/mL) und dem NADPH-
regenerierenden System vor.

o Fihren Sie eine Reihe von Inkubationen mit unterschiedlichen Dasatinib-Konzentrationen
durch, die den erwarteten Km-Wert umfassen (z. B. 0,5 uM bis 100 pM).

o Starten Sie die Reaktionen und inkubieren Sie flir eine kurze Zeit, in der die
Produktbildung linear ist (z. B. 5-10 Minuten).

o Stoppen Sie die Reaktionen wie oben beschrieben.
o Quantifizieren Sie die gebildete Menge an Dasatinib-N-oxid (M5) mittels LC-MS/MS.

o Tragen Sie die Bildungsrate gegen die Substratkonzentration auf und passen Sie die
Daten an die Michaelis-Menten-Gleichung an, um Km und Vmax zu bestimmen.

LC-MS/MS-Analyseprotokoll

 Instrument: Triple-Quadrupol-Massenspektrometer mit Elektrospray-lonisierung (ESI) im
positiven Modus.

o Chromatographie:

[¢]

Saule: C18-Umkehrphasensaule (z. B. 50 x 2,1 mm, 1,8 pum).

Mobile Phase A: 0,1 % Ameisensaure in Wasser.

o

Mobile Phase B: 0,1 % Ameisensaure in Acetonitril.

o

Flussrate: 0,4 mL/min.

[¢]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Gradient: Ein geeigneter Gradient, um Dasatinib und seine Metaboliten zu trennen.

o Massenspektrometrie:
o Modus: Multiple Reaction Monitoring (MRM).
o MRM-Ubergange:
» Dasatinib: m/z 488.2 - 401.1

» Dasatinib-N-oxid (M5): m/z 504.1 - 401.1 (Der Precursor-lonen-Masse [M+H]+ wird
aus der Molekilformel C22H26CIN703S abgeleitet; das Produkt-lon ist basierend auf
dem stabilen Fragment des Muttermolekuls postuliert).

» Interner Standard (Dasatinib-d8): m/z 496.2 — 409.1

Zusammenfassung

Die Bildung von Dasatinib-N-oxid (M5) ist ein relevanter, wenn auch untergeordneter
Stoffwechselweg von Dasatinib. Die Reaktion wird Giberwiegend durch das nicht-CYP-Enzym
FMO3 katalysiert, was Implikationen fir die Vorhersage von Arzneimittelwechselwirkungen hat,
da FMO3 nicht auf die gleiche Weise wie CYP-Enzyme durch Ubliche Inhibitoren oder
Induktoren beeinflusst wird. Die kinetischen Daten zeigen, dass die Bildung von M5 im
Vergleich zu den Haupt-Clearance-Wegen, die von CYP3A4 vermittelt werden, eine geringere
Effizienz aufweist. Die hier beschriebenen Protokolle bieten eine solide Grundlage fur die
Untersuchung dieses spezifischen Stoffwechselweges in Forschungs- und
Entwicklungsumgebungen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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